molecular formula C7H6ClI B1597332 4-Chloro-3-iodotoluene CAS No. 2401-22-1

4-Chloro-3-iodotoluene

Cat. No. B1597332
CAS RN: 2401-22-1
M. Wt: 252.48 g/mol
InChI Key: KDQRHMRIPMHPOD-UHFFFAOYSA-N
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Description

4-Chloro-3-iodotoluene is a chemical compound with the molecular formula C7H6ClI . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-iodotoluene contains a total of 15 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

4-Chloro-3-iodotoluene is a liquid at room temperature . It has a molecular weight of 252.48 . The density of a similar compound, 3-Chloro-4-iodotoluene, is 1.82 g/cm^3 .

Scientific Research Applications

Chemical Synthesis and Reactions

4-Chloro-3-iodotoluene plays a significant role in various chemical synthesis processes and reactions. It has been utilized in the iodofluorination of alkenes and alkynes, where a mixture of molecular iodine and 4-iodotoluene difluoride generates the 'IF' couple, adding to alkenes and alkynes in a Markovnikov fashion with prevalent anti-stereoselectivity (Conte, Panunzi, & Tingoli, 2006). Additionally, the Friedel–Crafts acetylation and benzoylation of iodobenzene and iodotoluenes, including 4-Chloro-3-iodotoluene, have been explored under various conditions, yielding significant products like p-iodoacetophenone or p-iodobenzophenone (Gore, Thorburn, & Weyell, 1973).

Thermodynamic Studies

4-Chloro-3-iodotoluene has been involved in studies examining the excess molar enthalpies of halogenoaromatic compounds mixed with toluene. These studies provide insights into the endothermic and exothermic nature of these mixtures, contributing to understanding their thermodynamic properties (Otín, Muñoz, Toledo, Velasco, & Losa, 1985).

Crystallography and High-Pressure Studies

In the realm of crystallography and high-pressure studies, 4-Chloro-3-iodotoluene has been investigated for its crystal structures under various pressure conditions. These studies have revealed details about phase transitions and structural symmetry, contributing to the broader understanding of halogen derivatives of toluene under high pressure (Sutuła, Gajda, & Woźniak, 2017).

Catalysis and Organic Transformations

4-Chloro-3-iodotoluene has been used in catalytic reactions to facilitate the addition of chlorine atoms to an alkene. This process, which avoids the use of chlorine gas, highlights the compound's role in synthesizing chlorinated natural products (Peplow, 2019). Furthermore, it participates in the oxidative addition reactions with ruthenium clusters, leading to the formation of products with μ4-naphthyne and μ4-phenanthryne ligands (Deeming & Speel, 1997).

Safety And Hazards

4-Chloro-3-iodotoluene is considered dangerous. It has hazard statements H315-H318-H335-H411, indicating that it can cause skin irritation, serious eye damage, respiratory irritation, and is toxic to aquatic life . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-chloro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQRHMRIPMHPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178744
Record name Benzene, 1-chloro-2-iodo-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-iodotoluene

CAS RN

2401-22-1
Record name 1-Chloro-2-iodo-4-methylbenzene
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Record name Benzene, 1-chloro-2-iodo-4-methyl-
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Record name 2401-22-1
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Record name Benzene, 1-chloro-2-iodo-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
PBD De La Mare, DM Hall, MM Harris… - Journal of the …, 1962 - pubs.rsc.org
The rates of chlorination, and the ratio of chlorine consumed to hydrogen chloride liberated, have been examined for a number of methyl-substituted biphenyls. For most of these, the …
Number of citations: 7 pubs.rsc.org
JA Zoltewicz, JF Bunnett - Journal of the American Chemical …, 1965 - ACS Publications
Seven substituted o-deuteriochlorobenzenes, admixed in known proportions with the corresponding undeuterated chlorobenzenes, have been submitted to interrupted reaction with …
Number of citations: 34 pubs.acs.org
Y Nishiyama, H Kawabata, T Nishino, K Hashimoto… - Tetrahedron, 2003 - Elsevier
… , various arynes were successfully generated by the reduction of 1-chloro-2-iodobenzenes, 1,2-, 1,3-, 1,4-dichloro-6-iodobenzene, 1,2,4-trichloro-5-iodobenzene 4-chloro-3-iodotoluene…
Number of citations: 11 www.sciencedirect.com
H Kawabata, T Nishino, Y Nishiyama, N Sonoda - Tetrahedron letters, 2002 - Elsevier
… Similarly, various benzyne derivatives was successfully generated by the reaction of 1,2-, 1,3-, 1,4-dichloro-6-iodobenzene, 4-chloro-3-iodotoluene, and 4-chloro-3-iodoanisole with …
Number of citations: 26 www.sciencedirect.com
KD Bartle, H Heaney, DW Jones, P Lees - Tetrahedron, 1965 - Elsevier
Several possible mechanisms are considered for the formation of triphenylene and substituted triphenylenes in aryne reactions involving organometallic compounds. A stepwise rather …
Number of citations: 23 www.sciencedirect.com
R Harrison, H Heaney, P Lees - Tetrahedron, 1968 - Elsevier
… Reaction o/4-chloro-3-iodotoluene with n-butyl-lithium. n-Bu-Li (25 ml, OGS mole) was slowly added to a soln of 4-&loro-3-iodotoluene (125 g, 005 mole) in ether (50 ml) and furan (50 …
Number of citations: 28 www.sciencedirect.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
G No - polymer - Springer
Number of citations: 2

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